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  • Molecular Weight:

    281.31 g/mol
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    >98% (or refer to the Certificate of Analysis)
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Selective, reversible DNA-dependent protein kinase and mTOR inhibitor (IC50 values are 0.28 and 5.3 μM respectively). No affinity for PI3K, ATM and ATR (IC50 values are >100 μM). Able to induce apoptosis in vitro. Cell-permeable.
Compound 401 is an inhibitor of DNA-dependent protein kinase (DNA-PK) and mammalian target of rapamycin (mTOR; IC50s = 0.28 and 5.3 µM, respectively). It is selective for DNA-PK and mTOR over PI3K, ATM, and ATR (IC50s = >100 µM for all). Compound 401 (10 µM) inhibits phosphorylation of the mTOR targets S6K1 and Akt in Rat-1 fibroblasts and in M059J glioma cells that lack DNA-PK. It inhibits proliferation of mouse embryonic fibroblasts (MEFs) lacking tuberous sclerosis complex 1 (TSC1-/-; IC50 = 2 µM), a complex associated with hamartomas that display hyperactive mTOR signaling, but not TSC1+/+ MEFs. Compound 401 also induces apoptosis in TSC1-/- MEFs.
Cell-permeable. A reversible and selective inhibitor of DNA-dependent protein kinase (DNA-PK) (IC₅₀ = 0.28uM) that also targets mTOR (IC50 = 5. 3uM), but not PI 3-K in vitro. Induces apoptosis in vitro.
Compound 401 is a potent and selective inhibitor of DNA-dependent protein kinase (DNA-PK) and mammalian target of rapamycin (mTOR) (IC50 values are 0.28 and 5.3 μM respectively).

CAS Number 168425-64-7
Product Name 2-morpholino-4H-pyrimido[2,1-a]isoquinolin-4-one
IUPAC Name 2-morpholin-4-ylpyrimido[2,1-a]isoquinolin-4-one
Molecular Formula C16H15N3O2
Molecular Weight 281.31 g/mol
InChI InChI=1S/C16H15N3O2/c20-15-11-14(18-7-9-21-10-8-18)17-16-13-4-2-1-3-12(13)5-6-19(15)16/h1-6,11H,7-10H2
Solubility Soluble in DMSO
Synonyms 2-(morpholin-1-yl)pyrimido(2,1-a)isoquinolin-4-one, MP-isoquinolone
Purity >98% (or refer to the Certificate of Analysis)
Molecular Weight 281.31 g/mol
XLogP3 1.2
Exact Mass 281.1164
Appearance Solid powder
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Wikipedia 2-(Morpholin-4-yl)pyrimido[2,1-a]isoquinolin-4-one
Dates Modify: 2022-06-16

Inhibition of mammalian target of rapamycin signaling by 2-(morpholin-1-yl)pyrimido[2,1-alpha]isoquinolin-4-one

Lisa M Ballou, Elzbieta S Selinger, Jun Yong Choi, Dale G Drueckhammer, Richard Z Lin
PMID: 17562705   DOI: 10.1074/jbc.M704741200


Signaling through the mammalian target of rapamycin (mTOR) is hyperactivated in many human tumors, including hamartomas associated with tuberous sclerosis complex (TSC). Several small molecules such as LY294002 inhibit mTOR kinase activity, but they also inhibit phosphatidylinositol 3-kinase (PI3K) at similar concentrations. Compound 401 is a synthetic inhibitor of DNA-dependent protein kinase (DNA-PK) that also targets mTOR but not PI3K in vitro (Griffin, R. J., Fontana, G., Golding, B. T., Guiard, S., Hardcastle, I. R., Leahy, J. J., Martin, N., Richardson, C., Rigoreau, L., Stockley, M., and Smith, G. C. (2005) J. Med. Chem. 48, 569-585). We used 401 to test the cellular effect of mTOR inhibition without the complicating side effects on PI3K. Treatment of cells with 401 blocked the phosphorylation of sites modified by mTOR-Raptor and mTOR-Rictor complexes (ribosomal protein S6 kinase 1 Thr(389) and Akt Ser(473), respectively). By contrast, there was no direct inhibition of Akt Thr(308) phosphorylation, which is dependent on PI3K. Similar effects were also observed in cells that lack DNA-PK. The proliferation of TSC1-/- fibroblasts was inhibited in the presence of 401, but TSC1+/+ cells were resistant. In contrast to rapamycin, long-term treatment of TSC1-/- cells with 401 did not up-regulate phospho-Akt Ser(473). Because increased Akt activity promotes survival, this may explain why the level of apoptosis was increased in the presence of 401 but not rapamycin. These results suggest that mTOR kinase inhibitors might be more effective than rapamycins in controlling the growth of TSC hamartomas and other tumors that depend on elevated mTOR activity.

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